molecular formula C21H24N6O B2844120 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide CAS No. 1421516-11-1

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

Cat. No. B2844120
CAS RN: 1421516-11-1
M. Wt: 376.464
InChI Key: SSEBMXBOIDSSSX-UHFFFAOYSA-N
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Description

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives in Scientific Research

Arylpiperazine derivatives, including compounds with structural similarities to "4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide," have been extensively studied for their potential therapeutic applications, mainly in the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are known for their serotonin receptor-related effects. The metabolites of these derivatives distribute extensively in tissues, including the brain, which is the target site for most arylpiperazine derivatives. This extensive distribution and the resultant pharmacological actions highlight the importance of these compounds in neuroscience research, particularly in understanding neurotransmitter systems and developing novel therapeutics for CNS disorders (Caccia, 2007).

Piperazine Derivatives in Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is significant in drug design due to its presence in a plethora of drugs with various therapeutic uses such as antipsychotic, antidepressant, anticancer, and antiviral agents. The versatility of the piperazine scaffold, as seen in compounds structurally related to "4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide," has been the subject of numerous patents, indicating its importance in medicinal chemistry and pharmaceutical research. Slight modifications in the substitution pattern on the piperazine nucleus can result in significant differences in medicinal potential, making these derivatives a focus of ongoing research in drug development (Rathi et al., 2016).

Research on Tryptamines and Piperazines

The study of new psychoactive substances (NPS) like tryptamines and piperazines, which include compounds structurally related to the query molecule, provides insights into their psychoactive effects, routes of administration, pharmacology, and potential toxicities. This research is crucial for understanding the impact of these substances on public health and safety, as well as their potential therapeutic applications or risks associated with uncontrolled use (Tittarelli et al., 2014).

Anti-mycobacterial Activity of Piperazine Derivatives

Piperazine derivatives, including those similar to "4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide," have shown potent anti-mycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in developing new anti-TB agents, contributing to the global effort against tuberculosis (Girase et al., 2020).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-16-5-6-18(17(2)13-16)24-21(28)27-11-9-26(10-12-27)20-14-19(22-15-23-20)25-7-3-4-8-25/h3-8,13-15H,9-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEBMXBOIDSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2,4-dimethylphenyl)piperazine-1-carboxamide

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